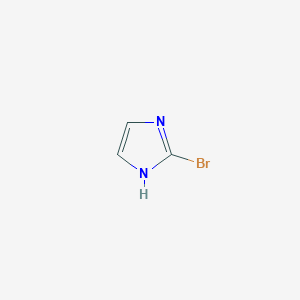
2-(2H-苯并三唑-2-基)-4-叔丁基苯酚
概述
描述
Synthesis Analysis
The synthesis of related compounds often involves the reaction of phenolic derivatives with other chemical entities to introduce the benzotriazole moiety or other substituents. For instance, a novel series of phenols incorporated by the triazole moiety was synthesized from prop-2-en-1-ones in ethanol and hydrazine hydrate under reflux conditions . Another related compound was prepared by reacting 2-tert-butyl-4-methylphenol with diphenylmethanol in the presence of sulfuric acid . These methods suggest that the synthesis of "2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol" could potentially be achieved through similar reactions involving the appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structures of compounds similar to "2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol" have been determined using X-ray crystallography and supported by density functional theory (DFT) calculations. For example, the crystal structure of a related compound showed that the benzene rings are not coplanar and that there are significant dihedral angles between them . Another compound exhibited a coplanar arrangement between the benzotriazole ring system and the methylphenol group, with a dihedral angle of 60.9° with the phenyl ring . These analyses provide a basis for understanding the molecular geometry and conformation of "2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol".
Chemical Reactions Analysis
The chemical reactivity of compounds with benzotriazole and tert-butylphenol groups can be inferred from the reactions used to synthesize them and their interactions in the solid state. For instance, the formation of hydrogen bonds, such as O-H...N and C-H...O, is a common feature observed in the crystal structures of these compounds . These interactions are crucial for the stability of the crystal packing and could influence the reactivity of "2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry have been employed to elucidate the structures of synthesized compounds . Additionally, the electronic spectra predicted by DFT calculations have shown blue shifts compared to experimental data, indicating the influence of substituents on the electronic properties of these molecules . These findings suggest that "2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol" would likely exhibit distinct spectroscopic features that could be analyzed similarly.
科学研究应用
紫外线稳定剂和环境影响
苯并三唑紫外线稳定剂 (BUV),包括 2-(2H-苯并三唑-2-基)-4-叔丁基苯酚等化合物,由于能够吸收 200-400 纳米的紫外线辐射,因此广泛用于制造塑料、保护涂层和化妆品。然而,这些化合物耐生物和化学降解,导致环境积累并对生物产生潜在的不利影响 (Kiejza et al., 2022)。
代谢研究
已经使用人肝微粒体进行了体外实验,以探索 UV 328(2-(2H-苯并三唑-2-基)-4-叔丁基苯酚的衍生物)的氧化 I 相代谢。这些研究有助于了解该物质的人体暴露、代谢和动力学 (Denghel et al., 2019)。
在聚合物合成中的应用
由 2-(2H-苯并三唑-2-基)-4-叔丁基苯酚等化合物衍生的苯并三唑酚盐配体的铝和铜配合物已被合成,并被发现是 L-丙交酯和其他环状酯开环聚合的有效催化剂。这些发现表明在可生物降解塑料和其他聚合物材料中具有潜在应用 (Li et al., 2011); (Li et al., 2013)。
生物样品中的分析测定
已经进行研究以开发测定生物样品(包括血浆)中酚类苯并三唑的方法。这些方法有助于解释毒性数据,并了解这些化合物的吸收、分布、代谢和排泄差异 (Mutlu et al., 2022)。
环境检测和分析
已经对沉积物和污水污泥中苯并三唑和二苯甲酮紫外线过滤剂(包括 2-(2H-苯并三唑-2-基)-4-叔丁基苯酚的变体)的测定进行了研究。这些研究对于了解这些化合物的环境影响和潜在生态风险至关重要 (Zhang et al., 2011)。
安全和危害
属性
IUPAC Name |
2-(benzotriazol-2-yl)-4-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-16(2,3)11-8-9-15(20)14(10-11)19-17-12-6-4-5-7-13(12)18-19/h4-10,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHVQMGINBSVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062871 | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol | |
CAS RN |
3147-76-0 | |
| Record name | 2-(2′-Hydroxy-5′-tert-butylphenyl)benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate](/img/structure/B103758.png)

![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)

![(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B103763.png)


